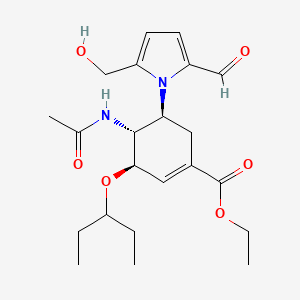
(3R,4R,5S)-Ethyl-4-acetamido-5-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (Oseltamivir Impurity)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R,5S)-Ethyl-4-acetamido-5-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, commonly known as an Oseltamivir Impurity, is a chemical compound that is structurally related to Oseltamivir, an antiviral medication used to treat and prevent influenza. This impurity is often studied to understand the purity and efficacy of Oseltamivir formulations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-Ethyl-4-acetamido-5-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves multiple steps, including the formation of the cyclohexene ring, the introduction of the pyrrole moiety, and the addition of the acetamido and ethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the formyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve specific substitutions.
Major Products
科学研究应用
Chemistry
In chemistry, this compound is used as a reference standard to ensure the purity of Oseltamivir formulations. It also serves as a model compound for studying the reactivity and stability of similar structures.
Biology
Biologically, the compound is studied for its potential interactions with biological molecules, providing insights into the metabolism and degradation of Oseltamivir in the body.
Medicine
In medicine, understanding the presence and effects of this impurity helps in improving the safety and efficacy of antiviral drugs. It is also used in the development of new antiviral agents.
Industry
Industrially, the compound is important for quality control in the production of Oseltamivir. It ensures that the final product meets regulatory standards for pharmaceutical use.
作用机制
The mechanism of action of (3R,4R,5S)-Ethyl-4-acetamido-5-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Oseltamivir: The parent compound, used as an antiviral medication.
Oseltamivir Carboxylate: The active metabolite of Oseltamivir.
Other Oseltamivir Impurities: Various structural analogs that arise during the synthesis and degradation of Oseltamivir.
Uniqueness
What sets (3R,4R,5S)-Ethyl-4-acetamido-5-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate apart is its specific structural configuration, which influences its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and quality control in pharmaceutical applications.
属性
分子式 |
C22H32N2O6 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
ethyl (3R,4R,5S)-4-acetamido-5-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C22H32N2O6/c1-5-18(6-2)30-20-11-15(22(28)29-7-3)10-19(21(20)23-14(4)27)24-16(12-25)8-9-17(24)13-26/h8-9,11-12,18-21,26H,5-7,10,13H2,1-4H3,(H,23,27)/t19-,20+,21+/m0/s1 |
InChI 键 |
XEQSNMZDGXNHIM-PWRODBHTSA-N |
手性 SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N2C(=CC=C2C=O)CO)C(=O)OCC |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N2C(=CC=C2C=O)CO)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



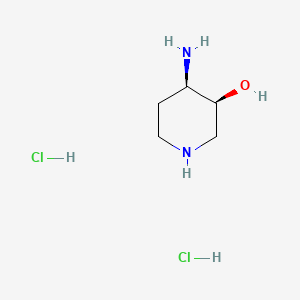
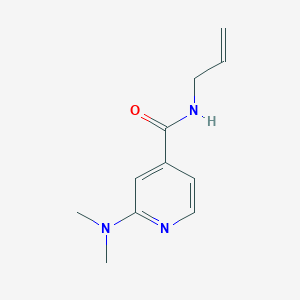
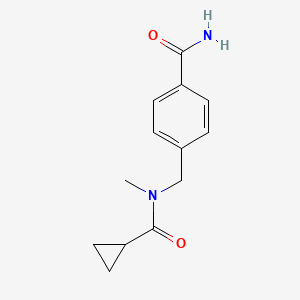
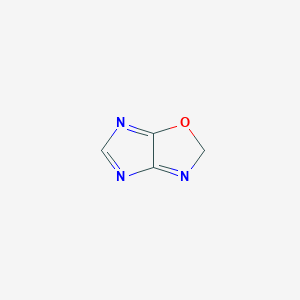

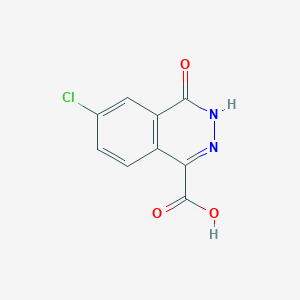


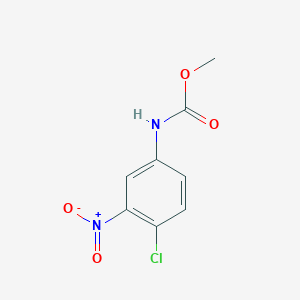

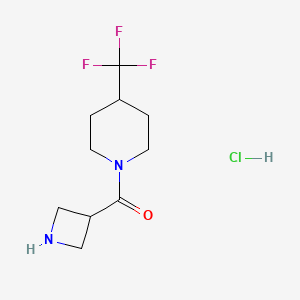
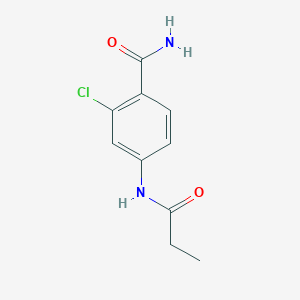
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
